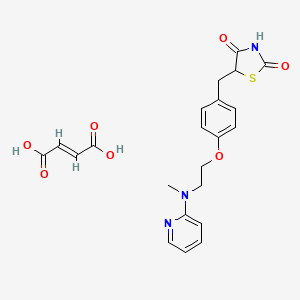

Rosiglitazone fumarate

Vue d'ensemble

Description

Rosiglitazone fumarate is an antidiabetic drug belonging to the thiazolidinedione class. It is primarily used to treat type 2 diabetes mellitus by improving insulin sensitivity in adipose tissue, skeletal muscle, and the liver. This compound works as an insulin sensitizer by binding to peroxisome proliferator-activated receptors, specifically peroxisome proliferator-activated receptor gamma, in fat cells, making them more responsive to insulin .

Mécanisme D'action

Target of Action

Rosiglitazone fumarate, also known as 533QLZ62ZS, primarily targets the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARγ . PPARs are intracellular receptors that play crucial roles in regulating genes involved in energy homeostasis, lipid metabolism, and insulin sensitivity .

Mode of Action

Rosiglitazone is a selective ligand of PPARγ , meaning it binds to this receptor and activates it . This activation influences the production of several gene products involved in glucose and lipid metabolism . It’s worth noting that rosiglitazone has no PPARα-binding action .

Biochemical Pathways

Upon activation by rosiglitazone, PPARγ influences several biochemical pathways. It plays a significant role in adipose tissue, where it regulates genes involved in fat cell differentiation, fatty acid uptake and storage, and glucose uptake . Rosiglitazone is metabolized by CYP450 enzymes into two main metabolites: N-desmethyl rosiglitazone and ρ-hydroxy rosiglitazone . In humans, CYP2C8 appears to have a major role in rosiglitazone metabolism .

Pharmacokinetics

Rosiglitazone exhibits high bioavailability (99%) and reaches peak plasma concentrations about 1 hour after dosing . It is metabolized in the liver, primarily via CYP2C8, and its metabolites are excreted in urine (64%) and feces (23%) . The half-life of rosiglitazone is approximately 3-4 hours .

Result of Action

The activation of PPARγ by rosiglitazone leads to improved insulin sensitivity and glucose control, making it an effective treatment for type 2 diabetes . Apart from its effect on insulin resistance, rosiglitazone appears to have an anti-inflammatory effect: nuclear factor kappa-B (NFκB) levels fall and inhibitor (IκB) levels increase in patients on rosiglitazone . It also suppresses the growth of certain cell lines, induces cell cycle arrest and apoptosis, which may be the mechanism of its anti-proliferation effect .

Action Environment

Environmental factors such as diet and genetic determinants can influence the action of rosiglitazone . For instance, severe forms of non-alcoholic fatty liver disease (NAFLD) can adversely affect the liver physiology and hence the pharmacokinetics of drugs like rosiglitazone . Furthermore, the efficacy of rosiglitazone can be influenced by the presence of other medications, as it can interact with various drugs .

Analyse Biochimique

Biochemical Properties

Rosiglitazone fumarate acts as a selective agonist for PPARγ, a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism . By binding to PPARγ, this compound enhances the expression of insulin-responsive genes, thereby improving insulin sensitivity in adipose tissue, skeletal muscle, and liver . The compound interacts with various biomolecules, including enzymes such as CYP2C8 and CYP2C9, which are involved in its hepatic metabolism . Additionally, this compound has been shown to reduce levels of nuclear factor kappa-B (NFκB) and increase levels of its inhibitor (IκB), indicating its anti-inflammatory properties .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In adipocytes, it promotes the differentiation of preadipocytes into mature adipocytes, enhancing their capacity to store lipids . In skeletal muscle cells, this compound increases glucose uptake by upregulating the expression of glucose transporter type 4 (GLUT4) . The compound also influences cell signaling pathways, such as the insulin signaling pathway, by enhancing the phosphorylation of insulin receptor substrate-1 (IRS-1) and activating downstream signaling molecules like Akt . Furthermore, this compound has been shown to modulate gene expression, leading to changes in the expression of genes involved in glucose and lipid metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to PPARγ, which leads to the formation of a heterodimer with the retinoid X receptor (RXR) . The binding of the heterodimer to PPREs results in the recruitment of coactivator proteins and the initiation of transcription of insulin-responsive genes . Additionally, this compound inhibits the activity of enzymes such as CYP2C8 and CYP2C9, which are involved in its metabolism . This inhibition can lead to changes in the levels of other drugs metabolized by these enzymes, highlighting the potential for drug-drug interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that this compound maintains its efficacy in improving insulin sensitivity and reducing inflammation over extended periods . Prolonged exposure to the compound has also been associated with adverse effects, such as an increased risk of cardiovascular events .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At low to moderate doses, the compound effectively improves insulin sensitivity and reduces blood glucose levels . At high doses, this compound has been associated with toxic effects, including hepatotoxicity and an increased risk of heart failure . These findings highlight the importance of careful dosage management to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is primarily metabolized in the liver through oxidative metabolism mediated by cytochrome P450 enzymes, particularly CYP2C8 and CYP2C9 . The major metabolic pathways include N-demethylation and hydroxylation, followed by conjugation with sulfate and glucuronic acid . These metabolic processes result in the formation of inactive metabolites that are excreted in the urine and feces . The involvement of multiple enzymes in the metabolism of this compound underscores the potential for drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is highly protein-bound, with approximately 99.8% of the drug bound to plasma proteins . This high degree of protein binding influences its distribution and bioavailability . This compound is also known to interact with specific transporters, such as organic anion transporting polypeptides (OATPs), which facilitate its uptake into cells . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects by binding to PPARγ . The compound’s localization to the nucleus is facilitated by its ability to diffuse across cell membranes and bind to nuclear receptors . Additionally, this compound has been shown to affect the subcellular localization of other proteins, such as the translocation of GLUT4 to the plasma membrane in response to insulin signaling . These effects on subcellular localization contribute to the compound’s overall impact on cellular function and metabolism .

Méthodes De Préparation

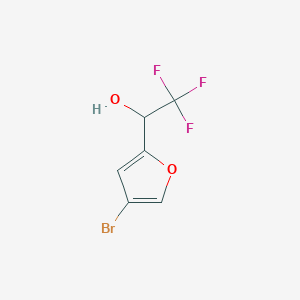

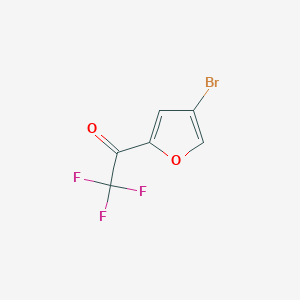

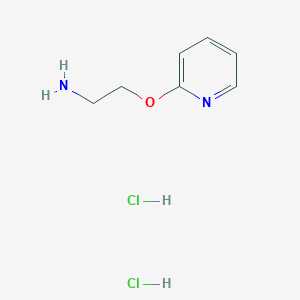

The synthesis of rosiglitazone fumarate involves a scalable five-step synthetic route. The starting materials include 2-chloropyridine, N-methylethanolamine, 4-fluorobenzaldehyde or 4-hydroxybenzaldehyde, and 1,3-thiazolidine-2,4-dione. The five sequential reaction steps are cyclization, alkylation, etherification, condensation, and reduction. The optimal yields for these steps are 90%, 99%, 59%, 75%, and 91%, respectively . Industrial production methods focus on optimizing these reaction conditions to achieve the best overall yield, using water as a green solvent and avoiding column chromatography during the last three reaction steps .

Analyse Des Réactions Chimiques

Rosiglitazone fumarate undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.

Reduction: Reduction reactions can occur under specific conditions, altering the functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can modify the pyridine ring or other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Applications De Recherche Scientifique

Rosiglitazone fumarate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying thiazolidinedione derivatives and their chemical properties.

Biology: Research focuses on its effects on cellular processes, including adipocyte differentiation and glucose uptake.

Comparaison Avec Des Composés Similaires

Rosiglitazone fumarate is compared with other thiazolidinediones, such as pioglitazone and troglitazone. While all these compounds function as peroxisome proliferator-activated receptor gamma agonists, this compound is known for its higher risk of cardiovascular events compared to pioglitazone . it also exhibits additional effects, such as anti-inflammatory and anti-cancer capabilities, which are not as prominent in other thiazolidinediones .

Similar Compounds

- Pioglitazone

- Troglitazone

This compound’s unique properties and its effectiveness in improving insulin sensitivity make it a valuable compound in the treatment of type 2 diabetes mellitus, despite its associated risks.

Propriétés

IUPAC Name |

(E)-but-2-enedioic acid;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFUKZSWUHZXAV-WLHGVMLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403647-10-9 | |

| Record name | Rosiglitazone fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0403647109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ROSIGLITAZONE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/533QLZ62ZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6616243.png)

![3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid](/img/structure/B6616264.png)

![4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B6616291.png)

![methyl[(1-methylcyclopropyl)methyl]aminehydrochloride](/img/structure/B6616302.png)